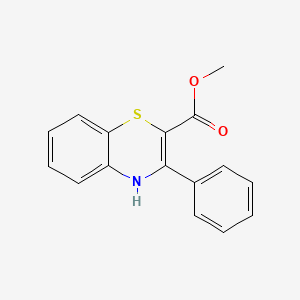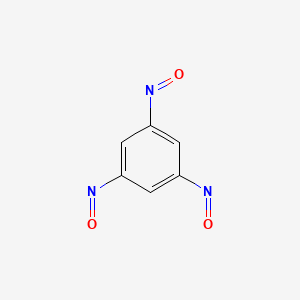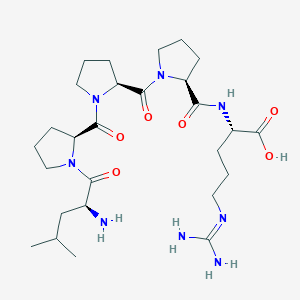![molecular formula C11H24GeO4 B14216788 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane CAS No. 823180-76-3](/img/structure/B14216788.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学的研究の応用
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
作用機序
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, affecting their function and activity. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilane: Contains silicon instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannane: Contains tin instead of germanium.
Uniqueness
The uniqueness of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane lies in its germanium core, which imparts distinct electronic and chemical properties compared to its silicon, boron, and tin analogs. These properties make it particularly valuable in applications requiring specific electronic characteristics, such as in semiconductor technology and advanced materials research.
特性
CAS番号 |
823180-76-3 |
|---|---|
分子式 |
C11H24GeO4 |
分子量 |
292.94 g/mol |
IUPAC名 |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermocane |
InChI |
InChI=1S/C11H24GeO4/c1-10(2)15-12(16-11(3)4)13-8-6-5-7-9-14-12/h10-11H,5-9H2,1-4H3 |
InChIキー |
YJGZIKVKNRWVAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Ge]1(OCCCCCO1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


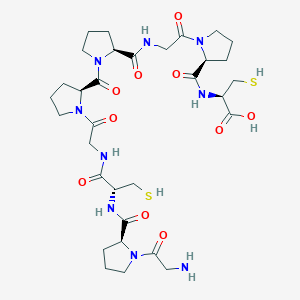
amino}phenol](/img/structure/B14216717.png)

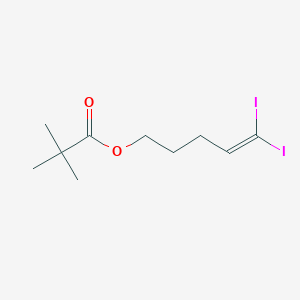
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
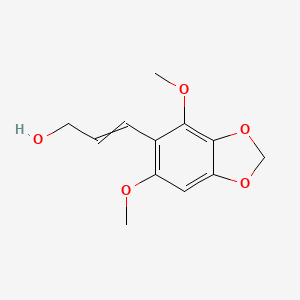


![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
